UWOFBBGFDKMHPY-UDWIEESQSA-N
Description
The compound identified by the InChIKey UWOFBBGFDKMHPY-UDWIEESQSA-N is a stereoisomerically defined organic molecule. Key parameters for such compounds typically include molecular weight, solubility, bioavailability, and spectral data (e.g., NMR, IR) for structural confirmation .
For instance, compounds like CAS 414910-15-9 (C₁₃H₂₂N₂O₃, MW 254.33) and CAS 56469-02-4 (C₉H₉NO₂, MW 163.17) share structural motifs such as piperazine or isoquinoline cores, which are critical for bioactivity . These analogs often exhibit high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, as observed in related molecules .
Properties
Molecular Formula |
C22H16N4O4 |
|---|---|
Molecular Weight |
400.394 |
InChI |
InChI=1S/C22H16N4O4/c27-13-6-2-1-5-12(13)20-24-21-19-18(15-9-4-10-29-15)17-14(28)7-3-8-16(17)30-22(19)23-11-26(21)25-20/h1-2,4-6,9-11,18,25H,3,7-8H2/b20-12+ |
InChI Key |
UWOFBBGFDKMHPY-UDWIEESQSA-N |
SMILES |
C1CC2=C(C(C3=C(O2)N=CN4C3=NC(=C5C=CC=CC5=O)N4)C6=CC=CO6)C(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares UWOFBBGFDKMHPY-UDWIEESQSA-N with structurally analogous compounds based on parameters derived from and :
Functional and Bioactive Comparisons
- Its piperazine core enhances metabolic stability .
- CAS 56469-02-4, an isoquinolinone derivative, lacks BBB penetration but shows moderate bioactivity in peripheral systems, likely due to its hydroxyl and ketone groups .
- This compound is hypothesized to share these traits, with stereochemistry influencing target selectivity.
Spectral and Analytical Data
Spectral comparisons (IR, NMR, MS) are critical for structural validation. For example:
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